molecular formula C22H24BrFN4O2 B12372818 N-(4-bromo-2-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine

N-(4-bromo-2-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine

Cat. No.: B12372818
M. Wt: 481.31 g/mol
InChI Key: UHTHHESEBZOYNR-YLFBDGEISA-N
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Description

N-(4-bromo-2-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazoline core, a common structure in many biologically active molecules, and is modified with several functional groups, including a bromo-fluoro-substituted benzene ring and a methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the quinazoline core: This can be achieved through the cyclization of appropriate aniline derivatives with formamide or other suitable reagents.

    Introduction of the bromo-fluoro-substituted benzene ring:

    Attachment of the methoxy group: This is typically done through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Coupling with the piperidine derivative: This step involves the formation of an ether linkage between the quinazoline core and the piperidine derivative, often using nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient catalysts for key steps.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.

    Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.

    Substitution: The bromo and fluoro substituents on the benzene ring can be replaced with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of quinazoline-4-one derivatives.

    Reduction: Formation of dihydroquinazoline derivatives.

    Substitution: Formation of various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including as an inhibitor of certain enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer or neurological disorders.

    Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine is not fully understood, but it is believed to involve interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of functional groups in this compound gives it distinct chemical properties, making it a valuable compound for research in various fields. Its potential biological activity and versatility in chemical reactions make it a promising candidate for further study.

Properties

Molecular Formula

C22H24BrFN4O2

Molecular Weight

481.31 g/mol

IUPAC Name

N-(4-bromo-2-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine

InChI

InChI=1S/C22H24BrFN4O2/c1-28-7-5-14(6-8-28)12-30-21-11-19-16(10-20(21)29-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27)/i3+1,4+1,9+1,15+1,17+1,18+1

InChI Key

UHTHHESEBZOYNR-YLFBDGEISA-N

Isomeric SMILES

CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3N[13C]4=[13C]([13CH]=[13C]([13CH]=[13CH]4)Br)F)OC

Canonical SMILES

CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC

Origin of Product

United States

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